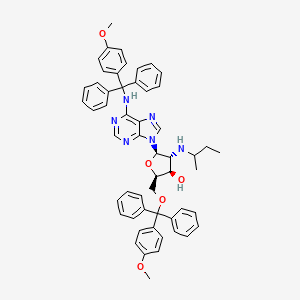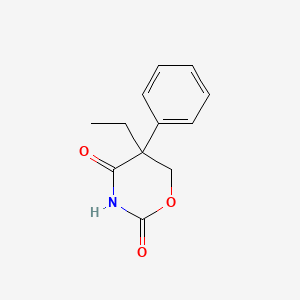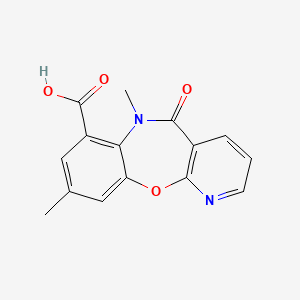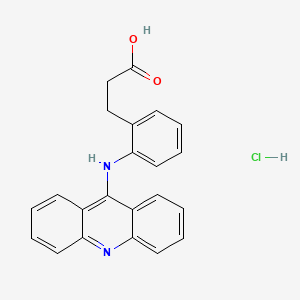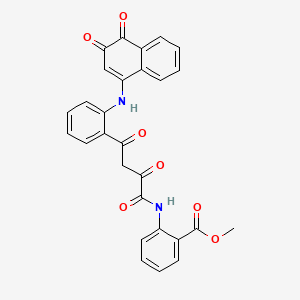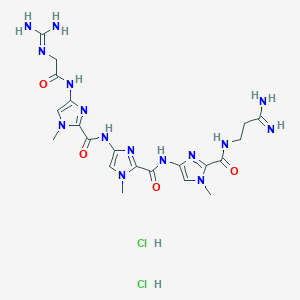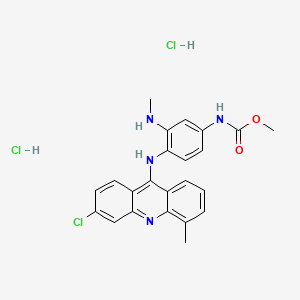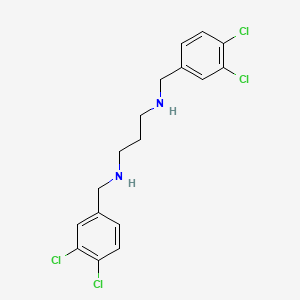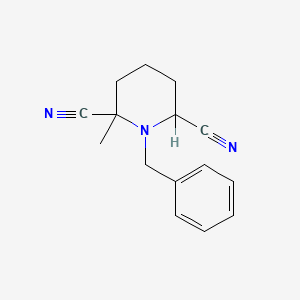![molecular formula C10H13N5O2 B12791166 [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol CAS No. 132487-14-0](/img/structure/B12791166.png)
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique cyclopropyl structure attached to a purine base, making it a subject of interest in medicinal chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the purine base: The purine base can be introduced through nucleophilic substitution reactions, where the cyclopropyl intermediate reacts with a halogenated purine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, using reducing agents such as sodium borohydride.
Substitution: The amino group on the purine base can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination or mutations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1R,3S)-3-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopentyl]methanol
- [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol]
Uniqueness
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol is unique due to its cyclopropyl ring, which imparts rigidity and distinct steric properties compared to other similar compounds. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug design and development.
Eigenschaften
CAS-Nummer |
132487-14-0 |
|---|---|
Molekularformel |
C10H13N5O2 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,8? |
InChI-Schlüssel |
BHCDKVGOWIANKM-OFWQXNEASA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]3CO)CO)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


